

Application Note: Structural and Functional Analysis of Alpha-D-Fucose using NMR Spectroscopy

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Compound of Interest

Compound Name: *Alpha-D-Fucose*

Cat. No.: *B3054777*

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Introduction

Alpha-D-Fucose is a deoxyhexose monosaccharide that plays a crucial role in various biological processes. As an enantiomer of the more common L-fucose, the structural elucidation of **Alpha-D-Fucose** and its derivatives is critical for understanding its function in glycosylated proteins and other glycoconjugates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural analysis of carbohydrates, providing insights into their anomeric configuration, ring conformation, and linkages within larger molecules. This application note provides a comprehensive guide to the analysis of **Alpha-D-Fucose** using 1D and 2D NMR spectroscopy.

Data Presentation

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for D-Fucose in D_2O . It is important to note that in solution, D-fucose exists as an equilibrium mixture of anomers (α and β). The data presented here is for the mixture, with assignments for the alpha anomer highlighted where specified.

Table 1: ^1H NMR Chemical Shifts (δ) for D-Fucose in D_2O

Proton	Chemical Shift (ppm)
H-1 (α)	5.204
H-1 (β)	4.556
H-2	3.638
H-3	3.86 - 3.75
H-4	3.450
H-5	4.202
H-6 (CH ₃)	1.249 (major), 1.209 (minor)

Note: Data is derived from publicly available spectra of D-fucose and may represent a mixture of anomers. The alpha anomer is typically observed at a higher chemical shift for the anomeric proton.

Table 2: ¹³C NMR Chemical Shifts (δ) for D-Fucose in D₂O

Carbon	Chemical Shift (ppm)
C-1 (α)	93.1
C-1 (β)	97.1
C-2	68.9
C-3	70.3
C-4	72.1
C-5	70.0
C-6 (CH ₃)	15.8

Note: This data is based on typical chemical shift ranges for fucopyranoses and may vary slightly based on experimental conditions. The chemical shifts for **Alpha-D-Fucose** are expected to be very similar to those of Alpha-L-Fucose due to them being enantiomers.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

- Sample Dissolution: Dissolve 5-10 mg of **Alpha-D-Fucose** in 0.5-0.6 mL of high-purity deuterium oxide (D_2O , 99.9%).
- Lyophilization (Optional but Recommended): To remove any exchangeable protons from hydroxyl groups and residual H_2O , freeze the sample in a suitable container (e.g., a 5 mm NMR tube insert or a small flask) using liquid nitrogen and lyophilize overnight.
- Re-dissolution: Re-dissolve the lyophilized sample in 100% D_2O . This step ensures a clean spectrum with minimal interference from the HOD signal.
- pH Adjustment: Adjust the pH of the sample to a desired value (typically neutral, pH 7.0) using dilute NaOD or DCI in D_2O . pH can influence the chemical shifts of carbohydrate protons.
- Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.

Protocol 2: 1D ¹H NMR Spectroscopy

- Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- Temperature Control: Set the sample temperature to a constant value, typically 25 °C (298 K), to ensure reproducibility.
- Solvent Suppression: Employ a solvent suppression technique (e.g., presaturation or Watergate) to minimize the residual HOD signal.
- Acquisition Parameters:
 - Pulse Program: A standard 1D proton pulse sequence (e.g., zgpr).

- Spectral Width: Set a spectral width of approximately 10-12 ppm.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.
- Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

Protocol 3: 2D NMR Spectroscopy (COSY and HSQC)

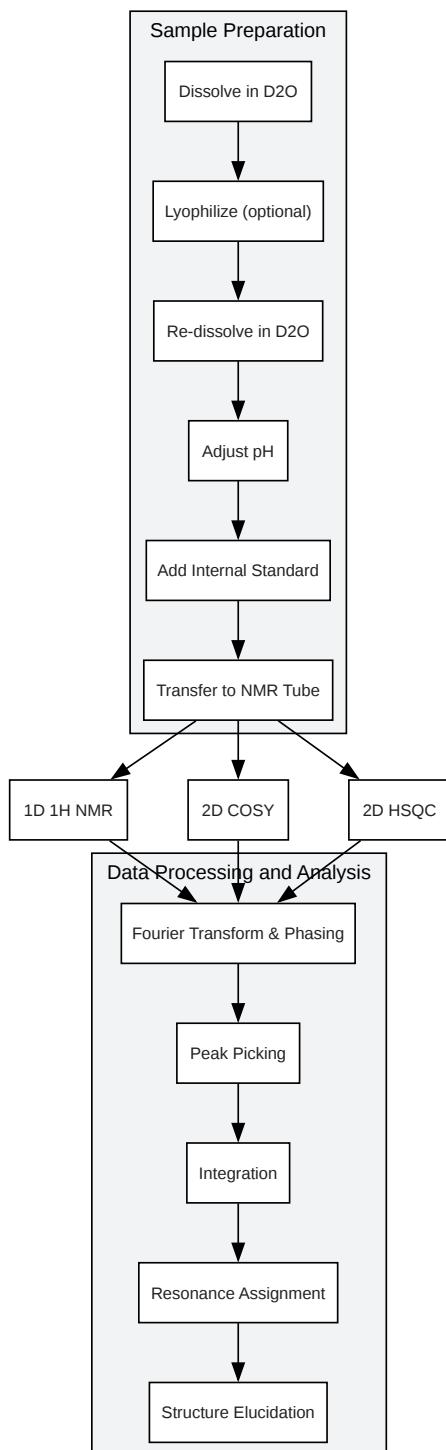
- COSY (Correlation Spectroscopy):
 - Purpose: To identify scalar-coupled protons, which are typically protons on adjacent carbons.
 - Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpprqr).
 - Acquisition Parameters: Acquire a 2D dataset with a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512 increments).
 - Processing: Process both dimensions with appropriate window functions and perform symmetrization if necessary.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate protons directly attached to carbons, providing a ^1H - ^{13}C correlation map.
 - Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3).
 - Acquisition Parameters: Set the ^{13}C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-120 ppm). Acquire a sufficient number of increments in the F1 dimension (e.g., 128-256).

- Processing: Process the data using appropriate window functions for both dimensions.

Mandatory Visualizations

Experimental Workflow

Experimental Workflow for NMR Analysis of Alpha-D-Fucose

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Caption: Workflow for the NMR analysis of **Alpha-D-Fucose**.

Fucose Metabolism and Signaling Pathway

Caption: Generalized fucose metabolism and signaling pathways.

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References

- 1. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational properties of L-fucose and the tetrasaccharide building block of the sulfated L-fucan from *Lytechinus variegatus* - PMC [pmc.ncbi.nlm.nih.gov]
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